4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzamide
Description
Properties
IUPAC Name |
4-[cyclopropyl(methyl)sulfamoyl]-N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-20(12-7-8-12)25(22,23)13-9-5-11(6-10-13)16(21)18-17-14-3-2-4-15(14)19-24-17/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXLRGZPUGXAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CCCC4=NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzamide is a complex organic molecule with potential pharmaceutical applications. Its unique structure combines elements that suggest activity against various biological targets, particularly in the realm of kinase inhibition and neuropharmacology.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 318.39 g/mol. The presence of the cyclopropyl group and the sulfonamide moiety are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂S |
| Molecular Weight | 318.39 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with specific protein targets, including kinases involved in cell signaling pathways. Preliminary studies indicate that compounds with similar structures can modulate kinase pathways, potentially leading to therapeutic effects in various disease states.
Potential Targets:
- MST1 Kinase : The compound may act as an inhibitor of mammalian Ste20-like kinase 1 (MST1), which is involved in apoptosis and cellular stress responses .
- Neurotransmitter Systems : It may influence neurotransmitter systems, suggesting potential applications in neurodegenerative diseases or psychiatric disorders.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
In Vitro Studies
Research has shown that sulfonamide derivatives exhibit antibacterial and diuretic properties, which may extend to this compound due to its structural similarities.
Case Studies
- Anticancer Activity : A study on similar sulfonamide compounds demonstrated significant inhibition of cancer cell proliferation through kinase pathway modulation.
- Neuroprotective Effects : Compounds with similar isoxazole structures have shown promise in protecting neuronal cells from oxidative stress.
Pharmacological Profile
The pharmacological profile of this compound suggests a broad spectrum of activity:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibition of cancer cell growth |
| Neuroprotective | Protection against neuronal damage |
| Antibacterial | Potential antibacterial properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two related derivatives (24 and 25) from the Molecules 2015 study (Figure 14), focusing on structural features, biological activity, and mechanistic insights.
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Differences: The target compound’s cyclopenta[c]isoxazole core differs from the cyclopenta[b]thiophene (24) and thieno-triazine (25) scaffolds. The sulfamoyl group in the target compound features N-cyclopropyl-N-methyl substitutions, whereas compound 24 uses a pyrimidin-2-yl sulfamoyl group. The cyclopropane may improve metabolic stability compared to pyrimidine-based substituents .
Compound 25 showed enhanced selectivity for tyrosine kinase receptors due to its phenolic hydroxyl group, which may participate in hydrogen bonding with active-site residues .
Mechanistic Hypotheses :
- The N-methylsulfamoyl group in the target compound could mimic ATP’s phosphate moiety, a common strategy in kinase inhibitor design.
- The cyclopropyl substitution might reduce steric clashes in hydrophobic binding pockets compared to bulkier groups (e.g., pyrimidin-2-yl in 24).
Preparation Methods
Synthesis of N-Cyclopropyl-N-Methylsulfamoyl Chloride
The sulfamoyl chloride intermediate is critical for introducing the N-cyclopropyl-N-methylsulfamoyl group. A two-step approach is employed:
Preparation of N-Cyclopropyl-N-Methylamine
Cyclopropylamine undergoes alkylation with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize over-alkylation. After 12 hours, the mixture is filtered, and the solvent is removed under reduced pressure to yield N-cyclopropyl-N-methylamine as a colorless liquid (yield: 85–90%).
Sulfonylation with Chlorosulfonic Acid
N-Cyclopropyl-N-methylamine reacts with chlorosulfonic acid in dichloromethane at −10°C. The exothermic reaction is carefully controlled to prevent decomposition. After 2 hours, the mixture is quenched with ice water, and the organic layer is dried over magnesium sulfate. Evaporation yields N-cyclopropyl-N-methylsulfamoyl chloride as a pale-yellow solid (yield: 70–75%).
Synthesis of 4-(N-Cyclopropyl-N-Methylsulfamoyl)Benzoic Acid
The sulfamoyl group is introduced onto the aromatic ring via electrophilic substitution:
Sulfonylation of 4-Aminobenzoic Acid
4-Aminobenzoic acid is dissolved in pyridine and treated with N-cyclopropyl-N-methylsulfamoyl chloride at 0°C. The reaction is stirred for 6 hours, after which the mixture is poured into dilute hydrochloric acid. The precipitated 4-(N-cyclopropyl-N-methylsulfamoyl)benzoic acid is filtered and recrystallized from ethanol/water (yield: 65–70%).
Table 1: Reaction Conditions for Sulfonylation
| Parameter | Value |
|---|---|
| Solvent | Pyridine |
| Temperature | 0°C → Room temperature |
| Reaction Time | 6 hours |
| Yield | 65–70% |
Preparation of 5,6-Dihydro-4H-Cyclopenta[c]Isoxazol-3-Amine
The bicyclic isoxazole amine is synthesized via cyclization:
Amide Bond Formation
The final step couples the benzoic acid derivative with the isoxazole amine:
Activation as Acyl Chloride
4-(N-Cyclopropyl-N-methylsulfamoyl)benzoic acid is treated with thionyl chloride in dichloromethane under reflux for 3 hours. Excess thionyl chloride is removed by distillation to yield the corresponding acyl chloride.
Coupling with 5,6-Dihydro-4H-Cyclopenta[c]Isoxazol-3-Amine
The acyl chloride is reacted with the amine in dichloromethane using triethylamine as a base. After stirring overnight, the mixture is washed with water, and the organic layer is concentrated. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to afford the title compound (yield: 75–80%).
Table 2: Key Spectroscopic Data
| Parameter | Value |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 1.05 (m, 4H, cyclopropane), 2.85 (s, 3H, N–CH3), 3.20 (t, 2H, isoxazole-CH2), 7.85 (d, 2H, Ar–H), 8.10 (d, 2H, Ar–H) |
| MS (ESI) | m/z 406.1 [M+H]+ |
Alternative Synthetic Routes
Optimization and Scalability
Solvent and Catalyst Screening
Phase-transfer catalysts like tris(dioxa-3,6-heptyl)amine (TDA-1) enhance sulfonylation efficiency in toluene/water biphasic systems. Tripotassium phosphate proves superior to sodium carbonate in minimizing side reactions during acyl chloride formation.
Industrial-Scale Considerations
Pilot-scale reactions (10–100 kg batches) use continuous distillation for solvent recovery and achieve yields comparable to lab-scale (70–75%).
Q & A
Q. How does the cyclopropane ring influence the compound’s conformational stability?
Q. What mechanistic pathways explain the compound’s degradation under UV light?
- Methodological Answer: Conduct photostability studies (ICH Q1B guidelines):
- LC-MS : Identify photoproducts (e.g., ring-opened dihydroisoxazole derivatives).
- EPR : Detect free radicals (e.g., sulfonamide-derived) during UV exposure.
- Mitigate degradation using amber glassware or antioxidants (e.g., BHT) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
